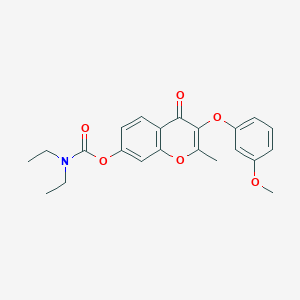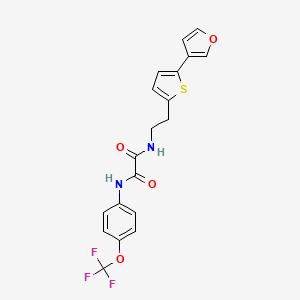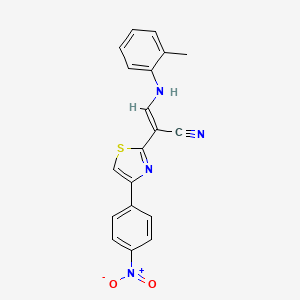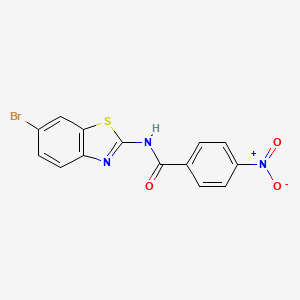![molecular formula C29H33N5O2 B2550655 7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1105217-42-2](/img/structure/B2550655.png)
7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one" is a structurally complex molecule that appears to be related to a class of compounds known for their interactions with aminergic G protein-coupled receptors (GPCRs). These compounds often contain a 1,4-disubstituted aromatic piperazine moiety, which is a privileged structural motif in medicinal chemistry due to its affinity for GPCRs .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step procedures, starting from pyrazolo[1,5-a]pyridine derivatives and proceeding through reductive amination, amide hydrolysis, and N-alkylation steps. The intermediates and final products are usually confirmed using techniques such as 1H NMR and ESI MS . The synthesis of the specific compound is not detailed in the provided papers, but it likely follows similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed, revealing that the incorporation of different substituents can lead to variations in the molecular conformation and the presence or absence of intermolecular hydrogen bonds. These structural variations can significantly impact the biological activity and selectivity of the compounds towards different dopamine receptors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for achieving the desired selectivity and affinity for dopamine receptors. The choice of substituents and the stereochemistry of the headgroup can lead to compounds with varying degrees of G protein bias, which is an important consideration for the development of novel therapeutics .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structural features. The presence of lipophilic moieties and the specific arrangement of the heterocyclic appendages contribute to their binding affinity and functional properties at dopamine receptors. The pharmacological characterization of these compounds involves a variety of assays, including BRET biosensors, binding studies, electrophysiology, and complementation-based assays, to determine their efficacy and potential as therapeutic agents .
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Research has focused on the synthesis of novel compounds incorporating pyrazole, piperazine, and pyridine moieties due to their potential antimicrobial and antifungal activities. For instance, a study by Othman (2013) explores the synthesis and antimicrobial evaluation of new pyridine-2(1H)-thiones, nicotinamides, thieno[2,3-b]-pyridines, pyrido[3',2':4,5]-thieno[3,2-d]pyrimidines, and pyrido[3',2':4,5]thieno[3,2-d][1,2,3]-triazines containing an antipyrine moiety, demonstrating significant antimicrobial and antifungal activities (Othman, 2013).
G Protein-Biased Dopaminergics
Möller et al. (2017) discovered G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure, showcasing the potential for compounds with similar structures to act as dopamine receptor partial agonists. This study emphasizes the structural motifs recognized by aminergic G protein-coupled receptors and their therapeutic implications, particularly in the development of antipsychotic medications (Möller et al., 2017).
Molecular Structure Investigations
Shawish et al. (2021) investigated the molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, utilizing X-ray crystallography combined with Hirshfeld and DFT calculations. This study offers insight into the intermolecular interactions and electronic properties of such compounds, highlighting their potential in various scientific applications (Shawish et al., 2021).
Pharmacological Activities of Heterocyclic Systems
The synthesis of new fused heterocyclic systems, such as pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives, has been explored for their potential chemical and pharmacological activities. Mahmoud et al. (2017) evaluated the antioxidant and anticancer activities of these synthesized products, demonstrating the diverse applications of such compounds in therapeutic research (Mahmoud et al., 2017).
properties
IUPAC Name |
7-[4-[(2,5-dimethylphenyl)methyl]piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N5O2/c1-20(2)33-18-25(27-26(19-33)29(36)34(30-27)24-8-6-5-7-9-24)28(35)32-14-12-31(13-15-32)17-23-16-21(3)10-11-22(23)4/h5-11,16,18-20H,12-15,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBDOBCUZYWSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2550572.png)

![4-(5-oxo-1,5-dihydro-2H-[1]benzopyrano[3,4-c]pyridine-3(4H)-carbonyl)benzoic acid](/img/structure/B2550576.png)


![Methyl 2-[2-(furan-2-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2550582.png)

![4-(benzylthio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2550586.png)


![2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2550590.png)

![2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B2550593.png)
![8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenoxyethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2550595.png)